molecular formula C16H21N5O4S B2936139 4-(8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine CAS No. 2191266-79-0

4-(8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine

Cat. No.: B2936139
CAS No.: 2191266-79-0
M. Wt: 379.44
InChI Key: BCOWOAPWJHQQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine (CAS 2191266-79-0) is a chemical compound with the molecular formula C 16 H 21 N 5 O 4 S and a molecular weight of 379.43 g/mol . This complex molecule features a tetrahydropyrido[2,3-d]pyrimidine core, a morpholine ring, and a 3,5-dimethylisoxazol-4-yl sulfonyl group . Compounds containing the pyrido[2,3-d]pyrimidine scaffold are of significant interest in medicinal chemistry and chemical biology research due to their potential as kinase inhibitors . This structural motif is frequently explored in the development of novel therapeutic agents, particularly in oncology, where similar compounds have been investigated as potent inhibitors of proliferative signaling pathways . The presence of the sulfonyl group attached to a heterocyclic system may also be valuable for studying structure-activity relationships and for the design of targeted covalent inhibitors. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this high-purity compound for hit-to-lead optimization, biochemical assay development, and exploratory investigations into new mechanisms of action.

Properties

IUPAC Name

4-[8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4S/c1-11-14(12(2)25-19-11)26(22,23)21-5-3-4-13-10-17-16(18-15(13)21)20-6-8-24-9-7-20/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOWOAPWJHQQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the BET (bromodomain and extra terminal domain) bromodomain family . Bromodomains are protein domains that recognize and bind to acetylated lysine residues, playing a crucial role in regulating gene transcription.

Biological Activity

The compound 4-(8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine represents a novel class of sulfonamide derivatives with potential therapeutic applications. Its structure incorporates a morpholine ring and a sulfonamide moiety linked to a tetrahydropyrido-pyrimidine framework, which may contribute to its biological activity.

  • Molecular Formula: C17H23N5O4S
  • Molecular Weight: 393.5 g/mol
  • CAS Number: 2034592-16-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes involved in metabolic pathways. Similar sulfonamide derivatives are known to inhibit bacterial growth by competing with para-aminobenzoic acid (PABA), thus blocking folate biosynthesis necessary for nucleic acid synthesis in bacteria . This mechanism may also extend to modulating human enzymes, leading to potential off-target effects and interactions.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. Studies show that derivatives of sulfonamides can effectively inhibit methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 3.91 μM . The presence of the isoxazole moiety is believed to enhance the activity against various pathogens.

Antitumoral Potential

The compound's structural components suggest potential antitumoral activity. Compounds with similar structures have been documented to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) imbalance and DNA damage . The tetrahydropyrido-pyrimidine structure may facilitate interactions with key proteins involved in cell cycle regulation.

Case Studies

  • Study on MRSA Inhibition:
    A derivative of the compound was tested against MRSA strains, showing a notable reduction in bacterial viability at specific concentrations. The study highlighted that the compound not only inhibited growth but also prevented biofilm formation, which is critical in chronic infections .
  • Antitumoral Activity Assessment:
    In vitro studies demonstrated that compounds related to this structure could significantly reduce the proliferation of various cancer cell lines. Mechanistic studies indicated that these compounds might activate apoptotic pathways through ROS generation and subsequent mitochondrial dysfunction .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell TypeMIC (μM)Observations
AntimicrobialMRSA3.91Effective inhibition; prevents biofilm formation
AntitumoralCancer cell linesVariesInduces apoptosis; ROS-mediated mechanisms

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of direct data on the target compound in the provided evidence, comparisons are inferred from structurally related analogs.

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Core Structure Key Substituents Reported Activity/Properties
4-(8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine Tetrahydropyrido[2,3-d]pyrimidine Morpholine (2-position), 3,5-dimethylisoxazole sulfonyl (8-position) Hypothesized kinase inhibition
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazo[1,2-a]pyridine Nitrophenyl, phenethyl, cyano, ester groups Synthetic intermediate; no bioactivity reported
6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i) Pyrimidinone Coumarin, tetrazole, pyrazolone Fluorescence properties; untested for bioactivity

Key Observations:

Structural Complexity: The target compound features a tetrahydropyrido[2,3-d]pyrimidine core, which distinguishes it from imidazo[1,2-a]pyridine (e.g., compound 1l ) or pyrimidinone derivatives (e.g., compound 4i ). Its sulfonyl-morpholine architecture is unique among the analogs.

Functional Groups : The 3,5-dimethylisoxazole sulfonyl group may enhance target binding compared to simpler substituents like nitrophenyl or coumarin in other compounds.

Synthetic Feasibility : Compound 1l was synthesized via a one-pot two-step reaction (yield: 51%), suggesting that similar strategies could apply to the target compound. However, the sulfonylation step for the target molecule may require specialized conditions.

Biological Potential: While compound 4i lacks reported bioactivity, the target compound’s structural resemblance to kinase inhibitors (e.g., PI3K/mTOR inhibitors) implies plausible therapeutic relevance.

Limitations of Available Evidence

For instance:

  • focuses on pyrimidinone and tetrazole derivatives, which are structurally distinct.
  • describes imidazo[1,2-a]pyridine synthesis but lacks pharmacological data.

To validate the hypotheses above, additional sources (e.g., kinase assay data, ADME studies) would be required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.